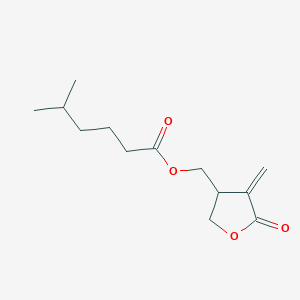
Cedarmycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cedarmycin A is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antibacterial Effects
Cedarmycin A exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies, it demonstrated a minimal inhibitory concentration (MIC) of 0.4 µg/ml against Candida glabrata, comparable to the standard antifungal drug amphotericin B .
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Type | MIC (µg/ml) |
|---|---|---|
| Candida glabrata | Fungal | 0.4 |
| Staphylococcus aureus | Gram-positive | 0.8 |
| Escherichia coli | Gram-negative | 1.0 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown significant antifungal activity. It is particularly effective against pathogenic fungi, making it a candidate for treating fungal infections resistant to conventional therapies .
Table 3: Antifungal Activity of this compound
| Fungal Species | MIC (µg/ml) |
|---|---|
| Candida albicans | 0.6 |
| Aspergillus niger | 1.2 |
Potential Anticancer Applications
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to substantiate these findings .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study isolated this compound from Streptomyces sparsus, demonstrating its broad-spectrum antimicrobial efficacy against multiple pathogens .
- Biofilm Inhibition : Research indicated that this compound could inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
- Antioxidant Activity : The compound also exhibited antioxidant properties, with a DPPH radical scavenging capacity of 71.54%, suggesting potential health benefits beyond antimicrobial effects .
Propiedades
Fórmula molecular |
C13H20O4 |
|---|---|
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
(4-methylidene-5-oxooxolan-3-yl)methyl 5-methylhexanoate |
InChI |
InChI=1S/C13H20O4/c1-9(2)5-4-6-12(14)16-7-11-8-17-13(15)10(11)3/h9,11H,3-8H2,1-2H3 |
Clave InChI |
MATCXQMBPPFUJB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(=O)OCC1COC(=O)C1=C |
SMILES canónico |
CC(C)CCCC(=O)OCC1COC(=O)C1=C |
Sinónimos |
cedarmycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















